molecular formula C12H14ClF3OS B14053993 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene

Cat. No.: B14053993
M. Wt: 298.75 g/mol
InChI Key: AANXGRFYIAULHP-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with a benzene derivative and introduce the 3-chloropropyl group through a Friedel-Crafts alkylation reaction. The ethoxy group can be introduced via an etherification reaction, while the trifluoromethylthio group can be added using a trifluoromethylthiolation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification methods, such as distillation or chromatography, also plays a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the trifluoromethylthio group, in particular, enhances its stability and lipophilicity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H14ClF3OS

Molecular Weight

298.75 g/mol

IUPAC Name

4-(3-chloropropyl)-2-ethoxy-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14ClF3OS/c1-2-17-10-8-9(4-3-7-13)5-6-11(10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

AANXGRFYIAULHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCCCl)SC(F)(F)F

Origin of Product

United States

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